molecular formula C22H18ClN3OS B7730236 (2E)-N-[5-(3-chloro-4-methylbenzyl)-1,3-thiazol-2-yl]-2-cyano-3-(2-methylphenyl)prop-2-enamide

(2E)-N-[5-(3-chloro-4-methylbenzyl)-1,3-thiazol-2-yl]-2-cyano-3-(2-methylphenyl)prop-2-enamide

Cat. No.: B7730236
M. Wt: 407.9 g/mol
InChI Key: XYCBGJBHRKBFTI-WOJGMQOQSA-N
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Description

(2E)-N-[5-(3-chloro-4-methylbenzyl)-1,3-thiazol-2-yl]-2-cyano-3-(2-methylphenyl)prop-2-enamide is a complex organic compound characterized by its unique structure, which includes a thiazole ring, a cyano group, and a chloromethylbenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-[5-(3-chloro-4-methylbenzyl)-1,3-thiazol-2-yl]-2-cyano-3-(2-methylphenyl)prop-2-enamide typically involves multi-step organic reactions. One common synthetic route includes the formation of the thiazole ring through cyclization reactions, followed by the introduction of the cyano group and the chloromethylbenzyl group under specific reaction conditions. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization of reaction parameters is crucial to achieve efficient and cost-effective production. Industrial methods also focus on minimizing waste and ensuring environmental compliance.

Chemical Reactions Analysis

Types of Reactions

(2E)-N-[5-(3-chloro-4-methylbenzyl)-1,3-thiazol-2-yl]-2-cyano-3-(2-methylphenyl)prop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloromethylbenzyl group.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (2E)-N-[5-(3-chloro-4-methylbenzyl)-1,3-thiazol-2-yl]-2-cyano-3-(2-methylphenyl)prop-2-enamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets and its effects on cellular processes.

Medicine

In medicine, the compound is explored for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases such as cancer and bacterial infections.

Industry

In the industrial sector, this compound is used in the development of new materials and chemical products. Its unique properties make it suitable for applications in materials science and chemical engineering.

Mechanism of Action

The mechanism of action of (2E)-N-[5-(3-chloro-4-methylbenzyl)-1,3-thiazol-2-yl]-2-cyano-3-(2-methylphenyl)prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular processes and biological outcomes. The pathways involved in its mechanism of action are studied to understand its effects at the molecular level.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-1-(4-chlorophenyl)-3-(4-methylphenyl)prop-2-en-1-one
  • (2E)-3-(3-chloro-4-methylphenyl)prop-2-enoic acid

Uniqueness

Compared to similar compounds, (2E)-N-[5-(3-chloro-4-methylbenzyl)-1,3-thiazol-2-yl]-2-cyano-3-(2-methylphenyl)prop-2-enamide stands out due to its unique combination of functional groups and its potential for diverse applications. Its thiazole ring and cyano group contribute to its distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

(E)-N-[5-[(3-chloro-4-methylphenyl)methyl]-1,3-thiazol-2-yl]-2-cyano-3-(2-methylphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18ClN3OS/c1-14-5-3-4-6-17(14)11-18(12-24)21(27)26-22-25-13-19(28-22)9-16-8-7-15(2)20(23)10-16/h3-8,10-11,13H,9H2,1-2H3,(H,25,26,27)/b18-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYCBGJBHRKBFTI-WOJGMQOQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CC2=CN=C(S2)NC(=O)C(=CC3=CC=CC=C3C)C#N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)CC2=CN=C(S2)NC(=O)/C(=C/C3=CC=CC=C3C)/C#N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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